molecular formula C16H12BrNO B14176968 8-Bromo-3-methyl-4-phenoxyquinoline CAS No. 922734-63-2

8-Bromo-3-methyl-4-phenoxyquinoline

Cat. No.: B14176968
CAS No.: 922734-63-2
M. Wt: 314.18 g/mol
InChI Key: DAAAZYUQFZPNRE-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-4-phenoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 8, a methyl group at position 3, and a phenoxy substituent at position 4. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Properties

CAS No.

922734-63-2

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

8-bromo-3-methyl-4-phenoxyquinoline

InChI

InChI=1S/C16H12BrNO/c1-11-10-18-15-13(8-5-9-14(15)17)16(11)19-12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

DAAAZYUQFZPNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-4-phenoxyquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-4-phenoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methyl-4-phenoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 8th position .

Scientific Research Applications

8-Bromo-3-methyl-4-phenoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-4-phenoxyquinoline involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among related quinoline derivatives are summarized below:

Table 1: Substituent Positions of Selected Quinoline Derivatives

Compound Position 3 Position 4 Position 8 Other Positions
8-Bromo-3-methyl-4-phenoxyquinoline Methyl Phenoxy Bromo -
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Ethyl carboxylate Hydroxy Bromo -
4-Bromo-8-methoxyquinoline - Bromo Methoxy -
8-Bromo-4-chloro-2-phenylquinoline - Chloro Bromo Phenyl at position 2

Key Observations :

  • Position 4: The phenoxy group in the target compound is bulkier and more electron-rich than hydroxy or chloro substituents, which could influence binding affinity in enzyme inhibition or metal chelation .
  • Position 8 : Bromine at this position is common across analogs, suggesting its role in facilitating further functionalization (e.g., cross-coupling reactions) .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 145–148 (Table 2, ) Low in water, soluble in DMSO 310.16
4-Bromo-8-methoxyquinoline Not reported Soluble in chloroform 238.09
8-Bromo-4-chloro-2-phenylquinoline Not reported Insoluble in water 318.6

Inferences for the Target Compound :

  • The phenoxy group at position 4 likely increases molecular weight (~350–360 g/mol) and reduces water solubility compared to hydroxy or methoxy analogs.
  • Crystallography data for 4-Bromo-8-methoxyquinoline reveal coplanar non-hydrogen atoms and weak C–H⋯π interactions, suggesting similar packing behavior in the target compound .

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